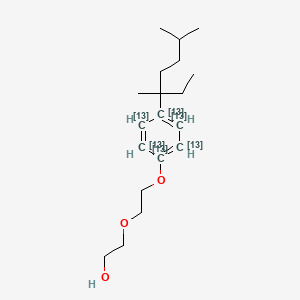

(-)-2-Methylisoborneol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis

This involves understanding the compound’s properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Biosynthesis in Streptomyces coelicolor : (-)-2-Methylisoborneol is produced by soil organisms like Actinomycete, myxobacteria, and cyanobacteria. The sco7700 and sco7701 genes in Streptomyces coelicolor are responsible for its biosynthesis, which involves the formation of (E)-2-methylgeranyl diphosphate and subsequent cyclization to 2-methylisoborneol (Wang & Cane, 2008).

Improved Synthesis and Quantitative Analysis : Improved synthesis of 2-methylisoborneol via methyllithium or methylmagnesium halides acting on d-camphor has been developed. Additionally, a quantitative gas chromatographic method for tracing low concentrations in water has been established (Wood & Snoeyink, 1977).

Adsorption by Activated Carbon : The hydrophilicity of activated carbon's surface is crucial for adsorbing 2-methylisoborneol from water. Microporous, less hydrophilic carbons are more effective in adsorption (Pendleton et al., 1997).

Non-Natural Biosynthesis Pathway : Elongation of dimethylallyl diphosphate with 2-methylisopentenyl diphosphate using farnesyl diphosphate synthase, followed by terpene cyclization, represents a non-natural biosynthesis pathway for 2-methylisoborneol (Gu & Dickschat, 2022).

Detection of 2-MIB Producing Cyanobacteria : A novel method using real-time PCR coupled with TaqMan probe has been developed for detecting 2-MIB-producing cyanobacteria in drinking water reservoirs (Chiu et al., 2016).

Silver Nanorods for SERS-Active Substrates : Silver nanorod arrays have been investigated for reproducible and reusable SERS-active substrates in the detection of 2-MIB, with a detection limit as low as 1 ppt (Botta et al., 2018).

Comparison of Analytical Techniques for Detection : Solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) have been compared for detecting 2-methylisoborneol in water, with SPME being the most sensitive technique (Hurlburt et al., 2009).

Efficient Biodegradation by Bacteria : A novel bacterial strain, Arthrobacter ureafaciens-YW, has been isolated for the efficient biodegradation of 2-MIB, achieving 35% biodegradation in two days (Wu et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

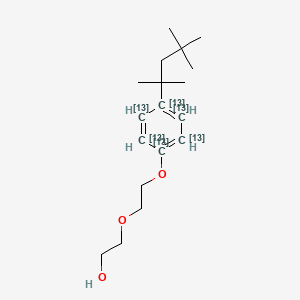

| { "Design of the Synthesis Pathway": "The synthesis of (-)-2-Methylisoborneol-d3 can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3-methylcyclohexanone", "lithium aluminum hydride", "deuterium oxide", "sodium borodeuteride", "acetic acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "hexane" ], "Reaction": [ "Reduction of 3-methylcyclohexanone with lithium aluminum hydride to yield 3-methylcyclohexanol", "Conversion of 3-methylcyclohexanol to 3-methylcyclohexene via dehydration using sulfuric acid", "Hydroboration of 3-methylcyclohexene with sodium borodeuteride to yield 3-methylcyclohexylborane-d3", "Oxidation of 3-methylcyclohexylborane-d3 with acetic acid and sodium hydroxide to yield 3-methylcyclohexanone-d3", "Reduction of 3-methylcyclohexanone-d3 with deuterium oxide and sodium borodeuteride to yield (-)-2-Methylisoborneol-d3", "Purification of (-)-2-Methylisoborneol-d3 using sodium sulfate and magnesium sulfate, followed by extraction with ethyl acetate and recrystallization from hexane" ] } | |

Número CAS |

135441-89-3 |

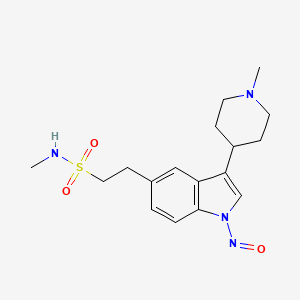

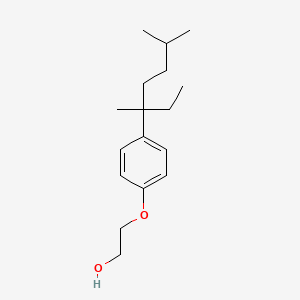

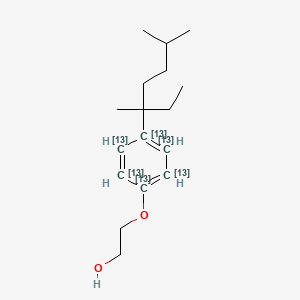

Fórmula molecular |

C11H20O |

Peso molecular |

171.29 g/mol |

Nombre IUPAC |

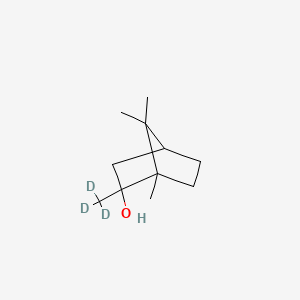

(1R,2R,4R)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1/i4D3 |

Clave InChI |

LFYXNXGVLGKVCJ-ZNLVLMOCSA-N |

SMILES isomérico |

[2H]C([2H])([2H])[C@]1(C[C@H]2CC[C@@]1(C2(C)C)C)O |

SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C |

SMILES canónico |

CC1(C2CCC1(C(C2)(C)O)C)C |

Sinónimos |

(1R,2R,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (-)-2-exo-Hydroxy-2-methylbornane-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

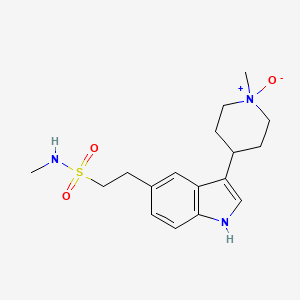

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)